2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide
Overview
Description
2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide, also known as PTCE, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have potential applications in various research areas, including the study of biochemical and physiological effects, as well as the mechanism of action.
Mechanism of Action
The mechanism of action of 2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of the GABAergic system. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance in the body. Additionally, this compound has been shown to modulate the activity of GABA receptors, which can lead to changes in neurotransmitter activity in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide in lab experiments is its potential as an inhibitor of certain enzymes. This makes it a useful tool for studying enzyme kinetics and inhibition. Additionally, this compound has been found to have an effect on the GABAergic system, which makes it a potential candidate for use in the study of neurological disorders. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research involving 2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide. One potential direction is the study of its effects on the GABAergic system and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of enzyme kinetics and inhibition. Finally, the synthesis of new analogs of this compound may lead to the discovery of compounds with even greater potential for scientific research.
Scientific Research Applications
2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide has been found to have potential applications in various research areas, including the study of biochemical and physiological effects. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, which makes it a potential candidate for use in the study of enzyme kinetics and inhibition. Additionally, this compound has been found to have an effect on the GABAergic system, which makes it a potential candidate for use in the study of neurological disorders.
properties
IUPAC Name |
2-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c20-23(21,14-10-16-7-2-1-3-8-16)19-15-18(11-4-5-12-18)17-9-6-13-22-17/h1-3,6-9,13,19H,4-5,10-12,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGVRFGWDKILZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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